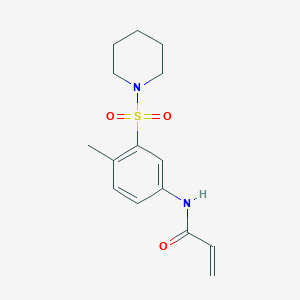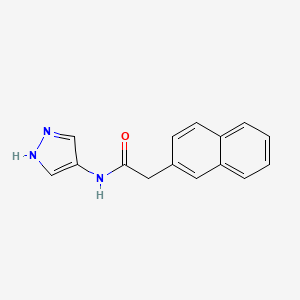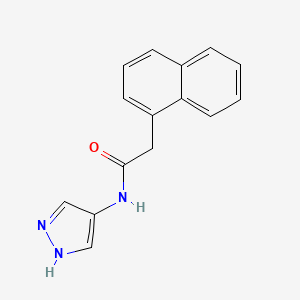
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide, also known as Nap-Pyrazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide varies depending on its application. In cancer research, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide inhibits the activity of MDM2 by binding to its p53-binding pocket, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In neuroscience, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing its activity and leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects depending on its application. In cancer research, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide induces apoptosis in cancer cells by activating the p53 pathway. In neuroscience, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide enhances the activity of the GABA-A receptor, leading to anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has several advantages for lab experiments, including its ease of synthesis, high purity, and specificity for its target proteins. However, it also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and activity.
Orientations Futures
There are several future directions for the research on 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide. In cancer research, further studies are needed to investigate its efficacy in combination with other chemotherapeutic agents and its potential for the treatment of other types of cancer. In neuroscience, more research is needed to explore its potential for the treatment of anxiety disorders and other neurological conditions. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide can be achieved through a simple one-pot reaction between 2-naphthylamine and pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The product can be purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has been shown to inhibit the activity of a protein called MDM2, which plays a crucial role in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide leads to the activation of p53 and subsequent induction of apoptosis in cancer cells.
In neuroscience, 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has been shown to modulate the activity of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide acts as a positive allosteric modulator of the receptor, enhancing its activity and leading to anxiolytic and sedative effects.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(18-13-9-16-17-10-13)8-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,9-10H,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGJYTWIASHLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
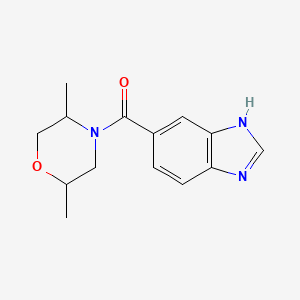
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
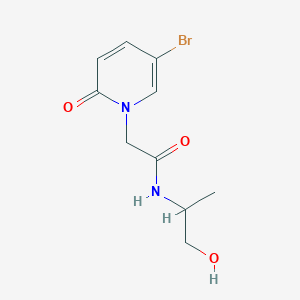
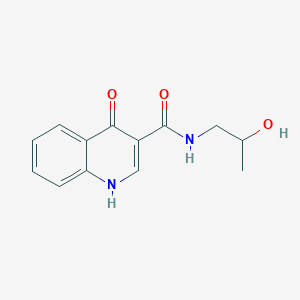

![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)

![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)
